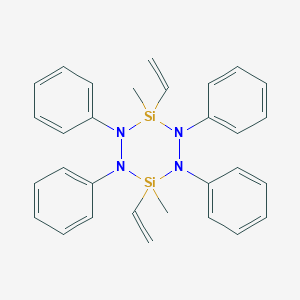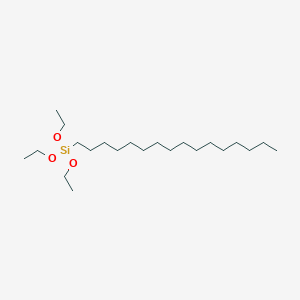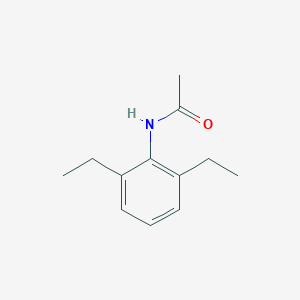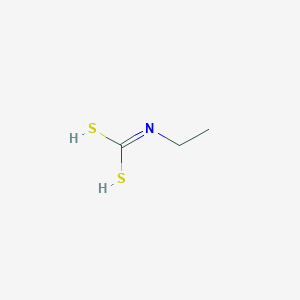
Ethyldithiocarbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyldithiocarbamic acid (EDTC) is a chemical compound that belongs to the dithiocarbamate family. It is an important intermediate in the synthesis of various pesticides, fungicides, and herbicides. EDTC is also used as a chelating agent in analytical chemistry and as a reagent in biochemical research.
Mecanismo De Acción
Ethyldithiocarbamic acid acts as a chelating agent by binding to metal ions through its sulfur atoms. The resulting metal-Ethyldithiocarbamic acid complex is stable and can be easily separated from other components in the sample. The mechanism of action of Ethyldithiocarbamic acid in biochemical and physiological systems is not fully understood, but it is believed to involve the inhibition of metal-dependent enzymes and the disruption of metal ion homeostasis.
Efectos Bioquímicos Y Fisiológicos
Ethyldithiocarbamic acid has been shown to have a variety of biochemical and physiological effects in different systems. In plants, Ethyldithiocarbamic acid has been used as a herbicide and fungicide, where it inhibits the activity of metal-dependent enzymes and disrupts metal ion homeostasis. In animals, Ethyldithiocarbamic acid has been shown to have neurotoxic effects, where it inhibits the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses. Ethyldithiocarbamic acid has also been shown to have immunomodulatory effects, where it modulates the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyldithiocarbamic acid has several advantages as a chelating agent in lab experiments. It forms stable complexes with metal ions, which can be easily separated from other components in the sample. Ethyldithiocarbamic acid is also relatively inexpensive and easy to synthesize. However, Ethyldithiocarbamic acid has some limitations, such as its potential toxicity and the possibility of interfering with other components in the sample. It is important to use appropriate controls and to carefully interpret the results when using Ethyldithiocarbamic acid in lab experiments.
Direcciones Futuras
There are several future directions for the research on Ethyldithiocarbamic acid. One direction is to explore the potential applications of Ethyldithiocarbamic acid in catalysis, drug design, and material science. Another direction is to investigate the mechanism of action of Ethyldithiocarbamic acid in biochemical and physiological systems, and to develop new methods for its detection and quantification. Finally, it is important to evaluate the potential risks and benefits of using Ethyldithiocarbamic acid in different applications, and to develop appropriate safety guidelines for its use.
Métodos De Síntesis
Ethyldithiocarbamic acid can be synthesized by reacting ethylamine with carbon disulfide, followed by acidification with hydrochloric acid. The resulting product is then purified by recrystallization. The chemical equation for the synthesis of Ethyldithiocarbamic acid is as follows:
C2H5NH2 + CS2 + HCl → C2H5NCS2H + H2O + Cl-
Aplicaciones Científicas De Investigación
Ethyldithiocarbamic acid has been widely used in scientific research as a chelating agent for metal ions. It forms stable complexes with metal ions such as copper, zinc, and iron, which can be used for the determination of metal ions in biological and environmental samples. Ethyldithiocarbamic acid has also been used as a reagent for the synthesis of metal complexes, which have potential applications in catalysis, drug design, and material science.
Propiedades
Número CAS |
18879-98-6 |
|---|---|
Nombre del producto |
Ethyldithiocarbamic acid |
Fórmula molecular |
C3H7NS2 |
Peso molecular |
121.23 g/mol |
Nombre IUPAC |
ethylcarbamodithioic acid |
InChI |
InChI=1S/C3H7NS2/c1-2-4-3(5)6/h2H2,1H3,(H2,4,5,6) |
Clave InChI |
MIHRVCSSMAGKNH-UHFFFAOYSA-N |
SMILES isomérico |
CCN=C(S)S |
SMILES |
CCNC(=S)S |
SMILES canónico |
CCN=C(S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



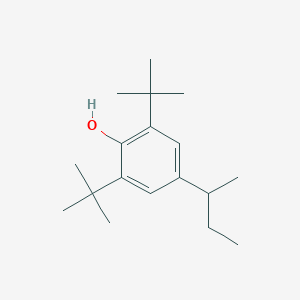
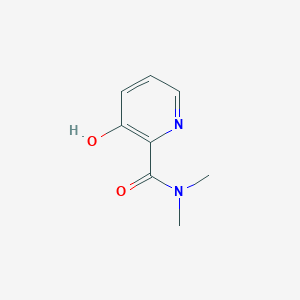

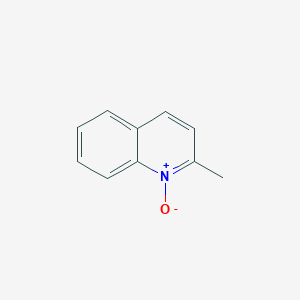

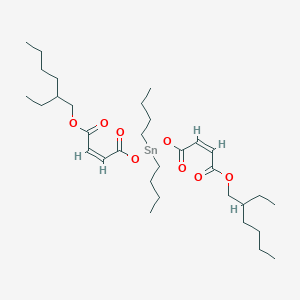
![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)
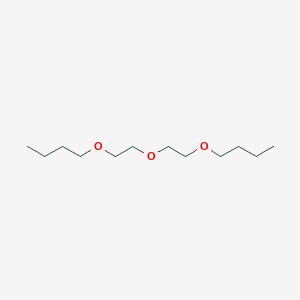
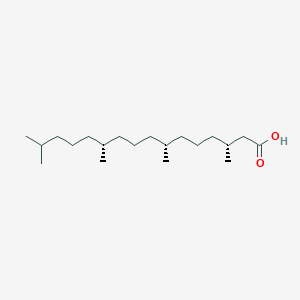

![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)
